molecular formula C18H16N2O2 B8806670 N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide CAS No. 105326-63-4

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide

Cat. No. B8806670
Key on ui cas rn: 105326-63-4
M. Wt: 292.3 g/mol
InChI Key: CSEVSBPYYDRXHC-UHFFFAOYSA-N
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Patent
US05272145

Procedure details

A mixture containing 2-(chloromethyl)-quinoline hydrochloride (100.0 g), 4-acetamidophenol (70.69 g) and milled anhydrous potassium carbonate (194 g) was stirred in DMF (1.2 L) using a mechanical stirrer for 48 hours. The mixture was carefully poured onto ice/water (3 L) with vigourous stirring. After the ice had melted, the solid was filtered and rinsed thoroughly with water. It was recrystallized from 95% ethanol and filtered to give the title compound in three crops.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.69 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1)(=[O:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:3][C:4]2[CH:13]=[CH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=2)=[CH:20][CH:19]=1)(=[O:16])[CH3:15] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Name
Quantity
70.69 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)O
Step Two
Name
Quantity
194 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
The mixture was carefully poured onto ice/water (3 L) with vigourous stirring
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
rinsed thoroughly with water
CUSTOM
Type
CUSTOM
Details
It was recrystallized from 95% ethanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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